
6-Bromo-4-(chloromethyl)quinoline
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Overview
Description
6-Bromo-4-(chloromethyl)quinoline is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a quinoline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-4-(chloromethyl)quinoline typically involves a multi-step synthesis starting from readily available precursors. One common method involves the use of 4-bromaniline and ethyl propiolate, followed by a series of reactions including cyclization and halogenation . The reaction conditions often require high temperatures and the use of solvents like diphenyl ether .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. The method described in a patent involves the use of phosphorus trichloride and other reagents to achieve a comprehensive yield of over 70%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(chloromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-(chloromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-(chloromethyl)quinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 4-Chloroquinoline
- 6-Bromoquinoline
Uniqueness
6-Bromo-4-(chloromethyl)quinoline is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties compared to other quinoline derivatives. This dual substitution allows for a broader range of chemical modifications and applications .
Biological Activity
6-Bromo-4-(chloromethyl)quinoline is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 6th position and a chloromethyl group at the 4th position of the quinoline ring. This specific substitution pattern is believed to enhance the compound's reactivity and biological activity, making it a valuable candidate for further research.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a series of quinoline analogues demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function .
Anticancer Activity
Research highlights the anticancer potential of this compound, particularly against lung (A549), colorectal (SW-480), and breast (MCF-7) cancer cell lines. In vitro studies have reported IC50 values indicating potent antiproliferative effects:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 5.9 | Induces apoptosis, S-phase arrest |
SW-480 | 2.3 | Induces apoptosis |
MCF-7 | 5.65 | Induces apoptosis |
The compound appears to induce apoptosis in a dose-dependent manner and disrupts the cell cycle by arresting cells in the S phase, leading to reduced proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine and chlorine substituents enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can inhibit critical cellular processes, such as enzyme activity or signal transduction pathways involved in cell growth and survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinoline backbone significantly impact biological efficacy. For example, variations in halogen substituents and their positions on the quinoline ring have been shown to influence both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups often exhibit enhanced potency due to increased lipophilicity and improved binding affinity to biological targets .
Case Studies
- Anticancer Evaluation : A study evaluated several quinoline derivatives, including this compound, against various cancer cell lines. The results demonstrated that compounds with similar structural features exhibited significant cytotoxicity, suggesting a promising avenue for developing new anticancer agents .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of quinoline derivatives, revealing that those with halogen substitutions showed enhanced inhibition against bacterial strains compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-4-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6H2 |
InChI Key |
KHRMDUTWNHNETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)CCl |
Origin of Product |
United States |
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